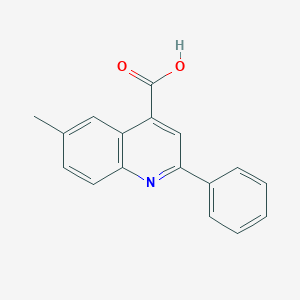

6-Methyl-2-phenylquinoline-4-carboxylic acid

Descripción

6-Methyl-2-phenylquinoline-4-carboxylic acid (CAS: 60538-98-9) is a quinoline derivative with a methyl group at position 6, a phenyl group at position 2, and a carboxylic acid at position 3. It is primarily used as a chromatographic reagent for separating aliphatic amines due to its fluorescence properties. The compound exhibits a quantum yield of 0.6, emitting light at 360 nm in acidic conditions and 440 nm in alkaline environments . Hydrolytic cleavage of its carboxamide group generates ethyl esters and N-hydroxysuccinimide esters, enhancing its versatility in chemical applications .

Propiedades

IUPAC Name |

6-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-7-8-15-13(9-11)14(17(19)20)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHANKFZSPYAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351378 | |

| Record name | 6-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60538-98-9 | |

| Record name | 6-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with acetoacetic ester, followed by cyclization and subsequent oxidation . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield . The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methyl-2-phenylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

6-Methyl-2-phenylquinoline-4-carboxylic acid has been identified as a potent inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression, and their inhibition can lead to significant anticancer effects, including:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment.

Case Studies

Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including:

| Cancer Type | Cell Lines Tested | Observed Effects |

|---|---|---|

| Leukemia | K562, U266, U937 | Induction of apoptosis |

| Breast Cancer | MCF-7, MDA-MB-231 | Cell cycle arrest |

| Lung Carcinoma | A549 | Inhibition of tumor growth |

| Ovarian Cancer | A2780 | Increased apoptosis |

| Hepatocellular Carcinoma | HepG2 | Significant reduction in cell viability |

In one study, the compound was shown to increase the proportion of cells in the G2/M phase from 3.44% to 32.57% upon treatment with increasing concentrations .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Various derivatives have been synthesized and tested against common bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate to high activity |

| Escherichia coli | Variable activity |

| Pseudomonas aeruginosa | Low activity |

The structural modifications of this compound have been linked to increased antibacterial efficacy, making it a candidate for further development in treating bacterial infections .

P-Glycoprotein Inhibition

Some analogues of this compound have demonstrated the ability to inhibit P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance in cancer therapy. By inhibiting P-gp, these compounds can enhance the efficacy of other anticancer drugs by increasing their intracellular concentrations .

Pharmaceutical Development

Due to its diverse biological activities, this compound serves as a valuable building block in pharmaceutical research. Its derivatives are being explored for potential applications in drug design targeting various diseases beyond cancer, including neurodegenerative disorders and metabolic diseases.

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic acid derivatives (e.g., compounds 5a4 and 5a7) exhibit potent activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). Amino substituents enhance binding affinity to bacterial enzymes .

- 6-Methyl-2-phenylquinoline-4-carboxylic acid lacks direct antibacterial data but shares structural motifs with active analogs.

P-glycoprotein Inhibition

Fluorescence and Chromatography

- The methyl group at C6 in the target compound enhances fluorescence quantum yield compared to methoxy or chloro analogs .

Physicochemical Properties

- Solubility: Fluoro and chloro substituents (e.g., 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) reduce solubility in polar solvents, impacting formulation strategies .

Actividad Biológica

6-Methyl-2-phenylquinoline-4-carboxylic acid (6-MPQCA) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

6-MPQCA is characterized by a quinoline backbone with a methyl group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is , with a molecular weight of approximately 279.29 g/mol. The unique structure allows for various modifications, enhancing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. A study evaluated several quinoline derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that structural modifications in compounds similar to 6-MPQCA enhanced their antibacterial activity (see Table 1) .

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Comparison |

|---|---|---|---|

| This compound | S. aureus | 15 | Better than ampicillin |

| This compound | E. coli | 12 | Comparable to gentamycin |

Anticancer Properties

6-MPQCA has shown potential as an anticancer agent. In vitro studies demonstrated its efficacy against various cancer cell lines, including multidrug-resistant strains. The compound was evaluated for cytotoxicity using the MTT assay, revealing moderate toxicity levels that suggest further investigation into its mechanisms of action is warranted .

The biological activity of 6-MPQCA is attributed to its ability to interact with specific molecular targets. One proposed mechanism involves the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression associated with cell cycle regulation and apoptosis . Additionally, studies indicate that quinoline derivatives may act as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy .

Study on Antileishmanial Activity

A recent study synthesized various quinoline derivatives, including 6-MPQCA, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated that certain derivatives exhibited potent activity with IC50 values less than 10 µg/mL, suggesting their potential as therapeutic agents against leishmaniasis .

Evaluation of Anticonvulsant Activity

Another investigation explored the anticonvulsant properties of 6-MPQCA through animal models. The compound demonstrated significant protective effects against induced seizures, indicating its potential use in treating epilepsy .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-phenylquinoline-4-carboxylic acid, and what reaction conditions are critical for success?

- Methodological Answer : The Pfitzinger reaction is a common method, involving condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate) . Alternative routes include acylation of methylanthranilate derivatives followed by heterocyclization under base catalysis. Key parameters include pH control (alkaline conditions), temperature (reflux), and solvent selection (e.g., ethanol or DMF). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic signals: aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–2.8 ppm), and carboxylic acid protons (broad signal ~δ 12–13 ppm).

- IR : Confirm the presence of carboxylic acid (-COOH) via a strong O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) stretch (~1680–1720 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks at m/z 279 (C₁₇H₁₃NO₂) and fragmentation patterns consistent with quinoline scaffolds .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers in a dry, ventilated area to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test alternatives to sodium acetate (e.g., K₂CO₃, triethylamine) to improve cyclization efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reaction kinetics.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound analogs?

- Methodological Answer :

- Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl at position 6) show enhanced antibacterial activity due to increased membrane permeability .

- Data Analysis : Use dose-response assays (e.g., MIC values) and molecular docking to correlate substituent effects with target binding (e.g., bacterial topoisomerases) .

Q. What strategies resolve contradictions in reported biological efficacy data for quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Assay Standardization : Control variables like cell line selection, incubation time, and compound purity (validate via HPLC ≥95%).

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀) and adjust for substituent-specific steric/electronic effects .

Key Recommendations for Researchers

- Experimental Design : Prioritize DoE (Design of Experiments) to systematically vary reaction parameters.

- Data Validation : Use orthogonal analytical methods (e.g., HPLC + NMR) to confirm compound purity.

- Collaboration : Cross-reference findings with computational models (e.g., DFT for electronic properties) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.